Mupirocin, formerly known as pseudomonic acid A, is a naturally occurring antibiotic primarily derived from the bacterium Pseudomonas fluorescens. [] Discovered in 1971, it exhibits in vitro activity against a range of Gram-positive bacteria, including Staphylococcus aureus and Streptococcus species, and some Gram-negative bacteria. [, ] Its primary classification is as a protein synthesis inhibitor, specifically targeting bacterial isoleucyl-tRNA synthetase. [, ]
While mupirocin is naturally produced by Pseudomonas fluorescens, its complex structure makes total chemical synthesis challenging and not commercially viable. [] Research has focused on optimizing fermentation processes for mupirocin production by the bacteria and exploring semi-synthetic approaches to modify the naturally occurring molecule for improved properties.
Mupirocin is a mixture of several pseudomonic acids, with pseudomonic acid A (PA-A) being the major and most active component. [, ] PA-A has a unique structure consisting of a 9-hydroxynonanoic acid moiety linked to a complex oxygen-containing heterocycle. This heterocycle further connects to a methylated butenoic acid unit. [, ] Structural variations in the minor components contribute to their varying degrees of biological activity. []
Mupirocin acts as a potent inhibitor of bacterial protein synthesis. [, ] It specifically and reversibly binds to bacterial isoleucyl-tRNA synthetase (IRS), an essential enzyme in protein synthesis. [, , , ] IRS typically catalyzes the attachment of the amino acid isoleucine to its corresponding tRNA molecule, a crucial step in protein synthesis. Mupirocin's structure mimics isoleucyl-adenylate, the natural intermediate in this process, thereby competitively inhibiting IRS activity. [, ] This blockage of isoleucine incorporation disrupts protein synthesis, ultimately leading to bacterial growth inhibition or death. [, , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6